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molecular formula C25H19N3O3 B8532380 (4-(imidazol-1-yl)-phenyl]-3-benzyloxy-6-amino-4H-1-benzopyran-4-one

(4-(imidazol-1-yl)-phenyl]-3-benzyloxy-6-amino-4H-1-benzopyran-4-one

Cat. No. B8532380
M. Wt: 409.4 g/mol
InChI Key: SAPJXFZXIVJLQV-UHFFFAOYSA-N
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Patent
US08372866B2

Procedure details

2-[(4-(imidazol-1-yl)-phenyl]-3-benzyloxy-6-acetamido-4H-1-benzopyran-4-one (7 g; 15.5 mmol) was suspended in ethanol (250 mL), HCl 4N (16 mL; 62 mmol) was added and the mixture refluxed for 24 hours. After cooling, the reaction was concentrated and the precipitate was filtered off. The crude was suspended in diisopropyl ether, filtered and dried to give the titled compound as light yellow solid. 1H-NMR (d6-DMSO): 9.91 (s, 1H); 8.44 (d, 1H); 8.22 (d, 2H); 7.90 (d, 3H); 7.78 (d, 2H); 7.33 (d, 1H); 7.32 (m, 6H); 5.16 (s, 2H); MS (EI) 410 (M+1), 319 (M-91).
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:11]=[CH:10][C:9]([C:12]3[O:13][C:14]4[CH:30]=[CH:29][C:28]([NH:31]C(=O)C)=[CH:27][C:15]=4[C:16](=[O:26])[C:17]=3[O:18][CH2:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[CH:8][CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1.Cl>C(O)C>[N:1]1([C:6]2[CH:11]=[CH:10][C:9]([C:12]3[O:13][C:14]4[CH:30]=[CH:29][C:28]([NH2:31])=[CH:27][C:15]=4[C:16](=[O:26])[C:17]=3[O:18][CH2:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[CH:8][CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
N1(C=NC=C1)C1=CC=C(C=C1)C=1OC2=C(C(C1OCC1=CC=CC=C1)=O)C=C(C=C2)NC(C)=O
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C1=CC=C(C=C1)C=1OC2=C(C(C1OCC1=CC=CC=C1)=O)C=C(C=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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